
9-Acetamidononanoic acid
Overview
Description
9-Acetamidononanoic acid is a synthetic organic compound primarily used in the production of nylon-9. It is a derivative of nonanoic acid, characterized by the presence of an acetamido group at the ninth carbon position. This compound is notable for its role in polymer chemistry, particularly in the synthesis of high-performance polyamides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetamidononanoic acid typically involves the hydrolysis of methyl 9-aminononanoate. This process can be self-catalyzed in water, although it often results in low yields due to oligomer formation. A more efficient method involves hydrolysis in the presence of barium hydroxide, which significantly improves the yield .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the manufacture of nylon-9. The production process involves the polymerization of 9-aminononanoic acid, with this compound used to control the molecular weight of the resulting polymer .
Chemical Reactions Analysis
Types of Reactions: 9-Acetamidononanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: 9-Aminononanoic acid.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Polymer Chemistry
9-Acetamidononanoic acid as a Polymer Precursor
One of the significant applications of this compound is in the synthesis of specialized polymers. It serves as a precursor for producing nylon variants, specifically Nylon-69 and Nylon-9. The polymerization process involves using this compound to control molecular weight and enhance the mechanical properties of the resulting polymers.
Case Study: Polymerization Process
- Study Title : Efficient and Scalable Methods for ω-Functionalized Nonanoic Acids
- Findings : The incorporation of this compound allowed for improved strength and moisture absorption in the resulting nylon polymers, demonstrating its effectiveness as a building block in polymer synthesis .
Property | Nylon-69 | Nylon-9 |
---|---|---|
Tensile Strength | High | Moderate |
Moisture Absorption | Low | High |
Applications | Textiles | Engineering Parts |
Biochemical Applications
Metabolic Pathways and Biomarkers
In biochemical research, this compound is studied for its role in metabolic pathways. Its structure allows it to participate in various enzymatic reactions, making it a potential biomarker for certain metabolic conditions.
Pharmaceutical Development
Potential Therapeutic Uses
Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed in drug development. Its ability to modify protein activity through acetylation suggests potential applications in creating pharmaceuticals targeting specific diseases.
Research Insights
- Study Focus : Investigating the effects of acetylated amino acids on protein function.
- Outcome : Preliminary results suggest that compounds similar to this compound can modulate protein interactions, which is vital for designing targeted therapies .
Material Science
Applications in Coatings and Adhesives
The unique chemical properties of this compound make it suitable for developing advanced coatings and adhesives. Its ability to form strong bonds enhances the durability and performance of these materials.
Mechanism of Action
The mechanism of action of 9-acetamidononanoic acid in polymer synthesis involves its role as a chain terminator during the polymerization process. By controlling the molecular weight of the polymer, it ensures the desired mechanical properties and stability of the resulting nylon-9. The acetamido group interacts with the polymer chain, preventing further elongation and thus regulating the polymer’s molecular weight .
Comparison with Similar Compounds
9-Aminononanoic acid: A precursor in the synthesis of 9-acetamidononanoic acid.
Nonanoic acid: The parent compound, used in various industrial applications.
Nylon-6 and Nylon-11: Other polyamides with different chain lengths and properties.
Uniqueness: this compound is unique due to its specific role in controlling the molecular weight of nylon-9, which imparts desirable mechanical properties and low water absorption to the polymer. This makes it particularly valuable in applications where these properties are critical .
Properties
IUPAC Name |
9-acetamidononanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(13)12-9-7-5-3-2-4-6-8-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGEIHJBWPNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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